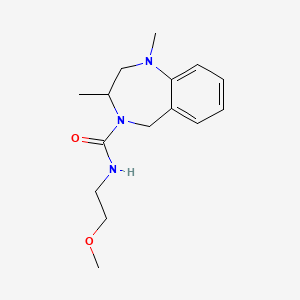![molecular formula C12H12N4S B7583878 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7583878.png)
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole, also known as PPT, is a synthetic compound that has been widely used in scientific research. PPT is a selective estrogen receptor modulator (SERM) that has been shown to have potential therapeutic applications in the treatment of breast cancer, osteoporosis, and other diseases.
Mecanismo De Acción
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole acts as a selective estrogen receptor modulator by selectively binding to the estrogen receptor and modulating its activity. 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has a high affinity for the estrogen receptor and can act as both an agonist and antagonist depending on the tissue and cell type. 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to have tissue-specific effects on estrogen receptor signaling, which makes it a promising therapeutic agent for the treatment of estrogen-related diseases.
Biochemical and Physiological Effects:
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to have a number of biochemical and physiological effects in various tissues and cell types. In breast cancer cells, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to inhibit cell proliferation and induce apoptosis by blocking the effects of estrogen. In bone cells, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to stimulate bone formation and inhibit bone resorption by modulating the activity of osteoblasts and osteoclasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has several advantages and limitations for use in laboratory experiments. One advantage is that 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole is a selective estrogen receptor modulator, which allows for the selective modulation of estrogen receptor activity in different tissues and cell types. However, one limitation is that 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has a relatively short half-life, which may limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole. One direction is to investigate the potential therapeutic applications of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole in other estrogen-related diseases, such as endometrial cancer and cardiovascular disease. Another direction is to develop more potent and selective estrogen receptor modulators based on the structure of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole. Additionally, further research is needed to understand the mechanisms underlying the tissue-specific effects of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole on estrogen receptor signaling.
Métodos De Síntesis
The synthesis of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole involves a series of chemical reactions that require specialized equipment and expertise. The method involves the condensation of 2-methylthiazole-4-carbaldehyde with 4-pyrrol-1-ylpyrazole in the presence of a base, followed by the addition of a methyl group to the thiazole ring using a methylating agent.
Aplicaciones Científicas De Investigación
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been extensively studied for its potential therapeutic applications in breast cancer and osteoporosis. In breast cancer, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to inhibit the growth of estrogen receptor-positive tumors by selectively binding to the estrogen receptor and blocking the effects of estrogen. In osteoporosis, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to increase bone density and prevent bone loss by stimulating bone formation and inhibiting bone resorption.
Propiedades
IUPAC Name |
2-methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-10-14-11(9-17-10)7-16-8-12(6-13-16)15-4-2-3-5-15/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWDFWVWJPCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(C=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)

![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)

![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
![N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583856.png)

![3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7583884.png)

![1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone](/img/structure/B7583900.png)